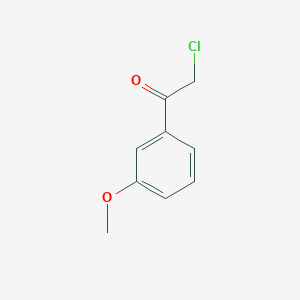

2-Chloro-1-(3-methoxyphenyl)ethanone

Description

Historical Context and Initial Synthesis Reports in Chemical Literature

A common and modern laboratory-scale synthesis for a structurally similar compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, was reported in 2022, utilizing sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a mixture of methanol (B129727) and ethyl acetate (B1210297)/dichloromethane (B109758). nih.govnih.gov This method provides high yields and is indicative of the straightforward synthetic accessibility of these types of alpha-chloro ketones. The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic chlorine source. Given the stability and commercial availability of 3'-methoxyacetophenone, it is highly probable that 2-Chloro-1-(3-methoxyphenyl)ethanone was first prepared using similar established chlorination protocols, such as direct reaction with chlorine gas in an appropriate solvent or the use of other N-chlorosuccinimide (NCS) or sulfuryl chloride-based methods.

Strategic Importance within Alpha-Halogenated Ketone Chemistry

Alpha-halogenated ketones, as a class of compounds, are of immense strategic importance in organic synthesis. The presence of the halogen atom alpha to the carbonyl group creates a highly reactive electrophilic center. This reactivity is the cornerstone of their utility, allowing for a wide range of subsequent chemical transformations.

The key strategic value of compounds like this compound lies in their ability to readily undergo nucleophilic substitution reactions. The carbon atom bearing the chlorine is activated by the adjacent electron-withdrawing carbonyl group, making it highly susceptible to attack by a variety of nucleophiles. This allows for the facile introduction of new functional groups at the alpha position, a critical step in the assembly of more complex molecular architectures.

Furthermore, these compounds are pivotal in the renowned Hantzsch thiazole (B1198619) synthesis and other similar cyclization reactions for forming five-membered heterocyclic rings. derpharmachemica.com The bifunctional nature of the α-haloketone, possessing both an electrophilic carbon and a carbonyl group, enables it to react with dinucleophilic species to construct these important heterocyclic systems.

Structural Features and their Relevance in Contemporary Organic Synthesis

The structure of this compound is characterized by several key features that dictate its reactivity and utility in modern synthesis:

The α-Chloro Ketone Moiety: This is the primary reactive site of the molecule. The carbon-chlorine bond is polarized and readily cleaved upon attack by a nucleophile. The adjacent carbonyl group stabilizes the transition state of such substitution reactions.

The meta-Methoxy Group: The methoxy (B1213986) group at the meta position of the phenyl ring is an electron-donating group. Its position influences the regioselectivity of any subsequent electrophilic aromatic substitution reactions on the ring. It can also play a role in modulating the biological activity of derivatives synthesized from this compound.

These structural elements make this compound a versatile building block. The ability to perform chemistry at the α-carbon, the carbonyl group, and the aromatic ring opens up a multitude of synthetic possibilities.

Overview of Key Research Trajectories Involving this compound

The primary research trajectory for this compound and its analogs is their use as precursors for the synthesis of heterocyclic compounds. These heterocycles are often investigated for their potential applications in medicinal chemistry and materials science.

One of the most prominent applications is in the synthesis of substituted thiazoles . The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. derpharmachemica.com In the case of this compound, reaction with various thioamides would lead to the formation of 2-amino-4-(3-methoxyphenyl)thiazole derivatives. These thiazole moieties are present in a number of biologically active compounds. derpharmachemica.comresearchgate.net

Another significant research avenue is the synthesis of substituted imidazoles . This can be achieved through a multi-component reaction involving the α-haloketone, an aldehyde, an amine, and an ammonium (B1175870) source. isca.meresearchgate.net The resulting highly substituted imidazoles are another class of heterocycles with a broad spectrum of reported biological activities.

The reactivity of the α-chloro group also allows for its displacement by other nucleophiles to create a variety of intermediates. For example, reaction with amines can lead to the formation of α-amino ketones, which are themselves important precursors for other biologically active molecules. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a representative reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82772-51-8 | sigmaaldrich.com |

| Molecular Formula | C₉H₉ClO₂ | sigmaaldrich.com |

| Molecular Weight | 184.62 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Table 2: Representative Reaction - Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Class | Significance |

| This compound | Thioamide | 2-Amino-4-(3-methoxyphenyl)thiazole derivatives | Thiazole ring is a common scaffold in many pharmaceutical compounds. derpharmachemica.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDQKWMFEWFEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480139 | |

| Record name | 2-Chloro-1-(3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82772-51-8 | |

| Record name | 2-Chloro-1-(3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 3 Methoxyphenyl Ethanone

Classical Laboratory-Scale Synthetic Approaches

Traditional methods for synthesizing 2-Chloro-1-(3-methoxyphenyl)ethanone often rely on well-established reactions that have been refined over decades of laboratory practice.

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation is a primary method for producing the precursor, 3-methoxyacetophenone. tamu.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. tamu.eduwisc.edu In the context of synthesizing 3-methoxyacetophenone, anisole (B1667542) (methoxybenzene) is the aromatic substrate. wisc.edu

The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.eduyoutube.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. wisc.eduyoutube.com The electron-rich anisole ring then attacks the acylium ion. The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, meaning it directs the incoming acyl group to the positions ortho and para to it. wisc.eduyoutube.com This results in a mixture of isomers, with the para-substituted product, 4-methoxyacetophenone, often being the major product due to less steric hindrance. However, the desired meta-isomer, 3-methoxyacetophenone, is also formed and can be separated from the mixture.

It is important to note that strong Lewis acids like AlCl₃ can sometimes cause demethylation of the methoxy group, a potential side reaction that needs to be controlled. stackexchange.com Milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be used to mitigate this issue. wisc.edustackexchange.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Anisole | Acetyl Chloride | Aluminum Chloride (AlCl₃) | 3-Methoxyacetophenone (and isomers) | tamu.eduyoutube.com |

| Anisole | Acetic Anhydride | Zeolite | 4-Methoxyacetophenone (major) | scirp.org |

| 1,3-Dimethoxybenzene | Acetic Anhydride | Scandium(III) triflate (Sc(OTf)₃) | 2,4-Dimethoxyacetophenone | stackexchange.com |

Once the 3-methoxyacetophenone precursor is obtained, the next step is the selective halogenation of the methyl group at the alpha position to the carbonyl group. wikipedia.org This alpha-halogenation is a common transformation for ketones and can be carried out under either acidic or basic conditions. wikipedia.orglibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. wikipedia.orglibretexts.org The ketone is first protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks the halogen (e.g., chlorine, Cl₂), leading to the formation of the alpha-chlorinated ketone. libretexts.org A key advantage of acid-catalyzed halogenation is that it typically results in monohalogenation, as the introduction of the electron-withdrawing halogen deactivates the product towards further reaction. wikipedia.orglibretexts.org

In a specific example, 3-hydroxyacetophenone was successfully chlorinated using sulfuryl chloride (SO₂Cl₂) in a mixture of methanol (B129727) and ethyl acetate (B1210297)/dichloromethane (B109758) to yield 2-chloro-1-(3-hydroxyphenyl)ethanone in high yield. nih.govresearchgate.net While this example uses a hydroxyl group instead of a methoxy group, the underlying principle of alpha-halogenation remains the same.

Conversely, base-promoted alpha-halogenation proceeds via an enolate intermediate. wikipedia.orglibretexts.org A base removes a proton from the alpha-carbon to form the enolate, which then acts as a nucleophile and attacks the halogen. A challenge with base-promoted halogenation is the tendency for polyhalogenation, as the initial halogen substitution increases the acidity of the remaining alpha-protons. wikipedia.orglibretexts.org For methyl ketones, this can lead to the haloform reaction, where the methyl group is completely halogenated and subsequently cleaved. libretexts.orgyoutube.comyoutube.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 3-Hydroxyacetophenone | Sulfuryl Chloride | Methanol, Ethyl acetate/Dichloromethane, 293-303 K | 2-Chloro-1-(3-hydroxyphenyl)ethanone | 95% | nih.govresearchgate.net |

| Acetophenone | Dichlorohydantoin, Ethylene (B1197577) Glycol | 30°C, 6h | α-Chloroacetophenone glycol ketal | 95% | patsnap.com |

While less common for the direct synthesis of this compound, ester-based routes can be employed. These methods typically involve the conversion of a suitable carboxylic acid derivative to the target ketone. One such approach could start with 3-methoxybenzoic acid. The acid could be converted to its acid chloride, which can then be reacted with a suitable organometallic reagent, such as an organocadmium or organocuprate reagent derived from chloromethylmagnesium chloride, to yield the desired chloroketone.

Another conceptual pathway involves the esterification of a suitable precursor. For instance, a synthetic route could be designed starting from a diol, which is first protected as a ketal with a simpler ketone. One of the hydroxyl groups of the diol could then be converted into a leaving group, followed by nucleophilic substitution with a chloride ion. Subsequent deprotection of the ketal would yield the desired chloroketone. These ester-based methods, while versatile, often involve multiple steps and may not be as direct as the Friedel-Crafts and alpha-halogenation sequence.

Modern and Green Chemistry Methodologies in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the exploration of catalytic and microwave-assisted routes for the synthesis of this compound and related compounds.

Catalytic methods offer several advantages, including milder reaction conditions, higher selectivity, and the potential for catalyst recycling. google.com In the context of Friedel-Crafts acylation, solid acid catalysts like zeolites have been investigated as environmentally friendly alternatives to traditional Lewis acids. scirp.org Zeolites can promote the acylation of anisole with high selectivity for the para-isomer, and the catalyst can often be recovered and reused. scirp.org

For the alpha-halogenation step, catalytic approaches are also being developed. For instance, the oxidation of α-halo(methylthio)acetophenones can be smoothly carried out using hydrogen peroxide in the presence of a catalyst like sodium tungstate. google.com The development of catalytic processes for the synthesis of dihalogenated nitro alcohols has also been described, showcasing the potential for catalytic methods in the synthesis of halogenated compounds. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

Microwave technology has been successfully applied to various reactions relevant to the synthesis of this compound. For example, the Claisen-Schmidt condensation, a reaction used to form chalcones, has been efficiently carried out under microwave irradiation in the absence of a solvent. researchgate.net This approach not only speeds up the reaction but also aligns with the principles of green chemistry by reducing solvent waste. researchgate.net Microwave-assisted multicomponent reactions have also been developed for the synthesis of complex heterocyclic compounds, demonstrating the versatility of this technology. nih.govbeilstein-journals.org The synthesis of chalcones and other related compounds has been reported using microwave irradiation, often leading to improved yields and reduced reaction times compared to conventional methods. scholarsresearchlibrary.com

Flow Chemistry Approaches for Enhanced Synthesis Efficiency

The adoption of flow chemistry for the synthesis of α-haloketones, including structures related to this compound, represents a significant advancement over traditional batch methods. Continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and enhanced purity.

In a representative flow synthesis of a related compound, 2,5-dichlorophenyl trifluoromethyl ketone, reactants were pumped through a series of temperature-controlled reactors. thieme-connect.de This setup allowed for precise management of exothermic events and rapid optimization of residence time. For instance, a solution of a starting aromatic compound in tetrahydrofuran (B95107) could be deprotonated at -45°C in a first reactor, immediately followed by reaction with an acylating agent in a second reactor at the same temperature. thieme-connect.de This continuous process drastically reduces reaction times compared to batch conditions, which might require several hours at very low temperatures. thieme-connect.de

A key advantage of flow chemistry is the ability to integrate in-line purification. thieme-connect.de After the reaction, the stream can be passed through a packed-bed column containing a scavenger resin or silica (B1680970) gel. thieme-connect.de This effectively removes byproducts and unreacted reagents, providing a cleaner crude product and often eliminating the need for traditional aqueous workups or subsequent purification steps. thieme-connect.de This integrated approach not only improves efficiency but also facilitates a more streamlined, automated synthesis process suitable for producing compounds like this compound.

Optimization of Reaction Conditions for Purity and Yield in Preparations

The purity and yield of this compound are highly dependent on the careful optimization of reaction conditions. Key variables include the choice of chlorinating agent, solvent, temperature, and subsequent purification methods.

One common synthetic route involves the chlorination of a precursor like 3-hydroxyacetophenone or 3-methoxyacetophenone. In a documented synthesis of the related 2-chloro-1-(3-hydroxyphenyl)ethanone, sulfuryl chloride was added dropwise to the starting ketone in a mixed solvent system of methanol and ethyl acetate/dichloromethane. nih.gov This reaction was completed within an hour at room temperature and yielded the desired product at 95%. nih.gov The use of aqueous systems for the synthesis of chloroacetophenones has also been reported to produce yields greater than 99%. rsc.org

Purification is a critical step for achieving high-purity this compound. Standard laboratory procedures often involve an initial workup where the reaction mixture is diluted and transferred to a separatory funnel for extraction with a solvent like dichloromethane. orgsyn.org The combined organic layers are then dried over an anhydrous salt, such as sodium sulfate, filtered, and concentrated under reduced pressure. orgsyn.org For final purification, methods like column chromatography using a silica gel stationary phase and an eluent system such as hexanes/ethyl acetate are frequently employed to isolate the product from any remaining impurities. orgsyn.org An alternative to chromatography is recrystallization from a suitable solvent like hexane, which can yield highly pure crystalline product. google.com

The following table summarizes various parameters that can be optimized for the synthesis of α-chloroacetophenones.

| Parameter | Variation | Effect on Purity & Yield | Source |

| Chlorinating Agent | Sulfuryl Chloride | Effective for chlorination of the α-carbon, leading to high yields. | nih.gov |

| Solvent System | Dichloromethane, Methanol/Ethyl Acetate, Aqueous | Choice of solvent affects reaction rate and solubility of reactants, influencing overall yield. Aqueous systems can lead to very high yields. | nih.govrsc.orgorgsyn.org |

| Reaction Temperature | 0°C to Room Temperature | Lower temperatures can control side reactions, while room temperature can ensure reaction completion in a reasonable timeframe. | nih.govorgsyn.org |

| Purification Method | Column Chromatography | Effective for removing closely related impurities to achieve high purity, but can be time-consuming and less scalable. | orgsyn.org |

| Purification Method | Recrystallization | Can provide high-purity crystalline product and is more amenable to larger scales. | google.com |

| Purification Method | Filtration/Washing | Used as an initial purification step to remove bulk impurities and salts. | orgsyn.org |

Scale-Up Considerations for Laboratory and Pilot-Scale Synthesis

Transitioning the synthesis of this compound from the benchtop to a larger laboratory or pilot-plant scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

A primary concern during scale-up is heat management. The chlorination of acetophenones can be exothermic, and maintaining a consistent temperature profile in a large reactor is more difficult than in small-scale glassware. Inadequate heat dissipation can lead to side reactions, reducing both yield and purity. Therefore, robust cooling systems and controlled, dropwise addition of reagents are crucial for managing the reaction temperature on a larger scale. orgsyn.orggoogle.com

The choice of purification method is another critical consideration. While column chromatography is a powerful tool for purification at the gram scale, it becomes impractical and costly for multi-kilogram production. northwestern.edu Scalable syntheses prioritize methods like recrystallization or distillation. google.com Developing a reliable crystallization process that consistently yields the product with the desired purity is often a key goal in pilot-scale development. google.com This may involve extensive screening of solvents and temperature profiles.

Furthermore, the handling of materials and waste becomes more complex at larger scales. The use of hazardous reagents like sulfuryl chloride or solvents such as dichloromethane requires stringent safety protocols and engineering controls. The development of routes that utilize less hazardous materials or more environmentally friendly solvents is a significant advantage for large-scale production. northwestern.edu Procedures documented in resources like Organic Syntheses often provide a solid foundation for scale-up, as they are designed to be highly reproducible and often include notes on handling and potential hazards. orgsyn.org

Reactivity and Mechanistic Pathways of 2 Chloro 1 3 Methoxyphenyl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position a prime target for nucleophilic substitution. The electron-withdrawing effect of the adjacent carbonyl group activates the C-Cl bond, facilitating its displacement by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of α-haloketones. nih.govresearchgate.net

Reactions at the alpha-carbon of 2-Chloro-1-(3-methoxyphenyl)ethanone with nucleophiles predominantly follow a bimolecular nucleophilic substitution (S_N2) mechanism. This pathway involves a concerted, single-step process where the nucleophile attacks the alpha-carbon from the side opposite to the chlorine atom (a "backside attack"). masterorganicchemistry.comyoutube.com

The key features of this reaction are:

Mechanism : A one-step process where the bond to the incoming nucleophile forms concurrently as the carbon-chlorine bond breaks. masterorganicchemistry.com

Transition State : The reaction proceeds through a high-energy transition state where the alpha-carbon is transiently bonded to both the nucleophile and the leaving group, adopting a trigonal bipyramidal geometry.

Stereochemistry : If the alpha-carbon were a chiral center, the S_N2 mechanism would lead to a predictable inversion of stereochemistry at that center. Since this compound is achiral, the reaction produces a single, achiral product. masterorganicchemistry.com

The rate of the S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the attacking nucleophile. youtube.com The primary nature of the alpha-carbon, with minimal steric hindrance, makes it an ideal substrate for S_N2 reactions. masterorganicchemistry.com

While this compound can technically form an enolate, its most significant role in enolate chemistry is as an electrophile for other pre-formed enolates. Enolates, generated from other ketones or carbonyl compounds by treatment with a strong base, are potent carbon-centered nucleophiles. They can react with this compound in an S_N2 fashion to form a new carbon-carbon bond. libretexts.org

This alpha-alkylation reaction is a powerful tool for constructing larger molecules. The enolate attacks the electrophilic alpha-carbon of this compound, displacing the chloride and yielding a 1,4-dicarbonyl compound.

Table 1: Representative Alpha-Alkylation Reaction

| Reactants | Base (for Enolate Formation) | Product Type |

| Cyclohexanone Enolate + this compound | Lithium diisopropylamide (LDA) | 1,4-Dicarbonyl Compound |

| Acetone Enolate + this compound | Sodium Amide (NaNH₂) | 1,4-Dicarbonyl Compound |

Nitrogen-containing nucleophiles, such as ammonia, primary amines, and secondary amines, readily react with this compound. The reaction proceeds via an S_N2 displacement of the chloride to furnish α-aminoketones, which are valuable synthetic intermediates.

Primary Amines : Reaction with primary amines yields secondary α-aminoketones.

Secondary Amines : Reaction with secondary amines produces tertiary α-aminoketones.

Ammonia : Reaction with ammonia can yield the primary α-aminoketone, although over-alkylation can be an issue.

These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

Oxygen-based nucleophiles, such as alkoxides and carboxylates, can also displace the chloride ion from the alpha-position.

Alkoxides (RO⁻) : Reaction with sodium or potassium alkoxides leads to the formation of α-alkoxyketones.

Carboxylates (RCOO⁻) : The Williamson ether synthesis-type reaction with a carboxylate salt, such as sodium acetate (B1210297), yields an α-acyloxyketone.

These reactions provide pathways to introduce oxygen-containing functional groups adjacent to the carbonyl.

Sulfur-based nucleophiles are particularly effective in S_N2 reactions due to their high polarizability. Thiols (RSH) and their conjugate bases, thiolates (RS⁻), react efficiently with this compound to form α-thioethers (also known as α-sulfenylketones). This reaction is a reliable method for forming carbon-sulfur bonds.

Table 2: Overview of Nucleophilic Substitution at the Alpha-Carbon

| Nucleophile Type | Example Nucleophile | Product Class |

| Nitrogen-Centred | Diethylamine | α-(Diethylamino)ketone |

| Oxygen-Centred | Sodium Methoxide | α-Methoxyketone |

| Sulfur-Centred | Sodium Thiophenoxide | α-(Phenylthio)ketone |

| Carbon-Centred | Acetone Enolate | 1,4-Diketone |

Carbonyl Group Reactivity and Transformations

The carbonyl group of this compound is a site for various nucleophilic addition reactions and other transformations common to ketones. These reactions can be performed while retaining the chloro substituent, or after it has been substituted, depending on the desired synthetic outcome.

Key transformations include:

Reduction : The ketone can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) convert the carbonyl group to a hydroxyl group, yielding 2-chloro-1-(3-methoxyphenyl)ethanol. wikipedia.org The choice of reductant is crucial, as stronger reagents might also affect the C-Cl bond.

Grignard and Organolithium Addition : Organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), act as strong carbon nucleophiles. wikipedia.orgchemguide.co.uk They add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. libretexts.orgmasterorganicchemistry.com This reaction is a cornerstone of C-C bond formation.

Wittig Reaction : The Wittig reaction converts the carbonyl group into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com Reaction with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CR₂) replaces the carbonyl oxygen with the alkylidene group from the ylide, producing an alkene. organic-chemistry.org

Carbonyl Protection : In multi-step syntheses, it may be necessary to protect the reactive carbonyl group to prevent it from reacting with certain reagents. A common strategy is the formation of an acetal (B89532) (or ketal) by reacting the ketone with a diol, such as ethylene (B1197577) glycol, under acidic conditions. wikipedia.orgnih.gov This protecting group is stable to basic and nucleophilic reagents (like Grignard reagents or hydrides) and can be removed later by treatment with aqueous acid to regenerate the ketone. wikipedia.orgorganic-chemistry.org

Table 3: Common Carbonyl Group Transformations

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | 1. NaBH₄, 2. H₂O | Secondary Alcohol |

| Grignard Addition | 1. CH₃MgBr, 2. H₃O⁺ | Tertiary Alcohol |

| Wittig Olefination | Ph₃P=CH₂ | Alkene |

| Acetal Protection | Ethylene Glycol, H⁺ | Acetal (Ketal) |

Reduction Reactions of the Ketone Moiety, including Asymmetric Reductions

The carbonyl group in this compound can be reduced to a secondary alcohol, yielding 2-chloro-1-(3-methoxyphenyl)ethanol. This transformation can be achieved using various reducing agents. Of particular importance is the asymmetric reduction to produce enantiomerically pure halohydrins, which are valuable chiral building blocks for the synthesis of pharmaceuticals. wikipedia.org Biocatalytic methods, employing enzymes or whole microorganisms, are highly effective for this purpose due to their exceptional chemo-, regio-, and stereoselectivity. wikipedia.org

For instance, studies on similar chloroacetophenones have demonstrated that yeast strains, such as Saccharomyces cerevisiae, can reduce the ketone to the corresponding alcohol with high yield and enantiomeric excess. researchgate.net Enzymes like diketoreductases (DKRs) are also employed; the stereochemical outcome can often be controlled by mutating key amino acids within the enzyme's active site, which can switch the facial preference of the hydride attack on the prochiral ketone. organic-chemistry.org

| Biocatalyst/Method | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae B5 | 2'-chloroacetophenone | (R) | >99 | >99 | researchgate.net |

| TeSADH Mutant (ΔP84/A85G) | 2-haloacetophenones | (S) | High | High | wikipedia.org |

| TeSADH Mutant (P84S/A85G) | 2-chloro-4′-chloroacetophenone | (R) | High | High | wikipedia.org |

| Diketoreductase (WT-DKR) | 2-chloro-1-phenylethanone | (R) | - | 9.1 | organic-chemistry.org |

Grignard and Organometallic Additions to the Carbonyl

Grignard reagents and other organometallic compounds, such as organolithiums, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of this compound. msu.eduwikipedia.org This 1,2-addition reaction, followed by an acidic workup, results in the formation of a tertiary alcohol. The reaction mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. wikipedia.org Subsequent protonation yields the final alcohol product.

It is crucial to consider the basicity of the organometallic reagent. Due to the acidic nature of the α-hydrogen in the α-haloketone, a competing acid-base reaction (enolate formation) can occur. mychemblog.com However, the addition to the carbonyl is typically a fast and irreversible process, especially with strong nucleophiles like Grignard reagents. libretexts.org The choice of the organometallic reagent (R-MgX or R-Li) allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the carbonyl carbon.

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, thus synthesizing various substituted alkenes. researchgate.net The reaction employs a phosphorus ylide (a Wittig reagent), which acts as a nucleophile and attacks the carbonyl carbon. researchgate.netorganicreactions.org This initial attack forms a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. researchgate.net The decomposition of the oxaphosphetane yields the desired alkene and a triphenylphosphine (B44618) oxide byproduct. researchgate.net

The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide. Unstabilized ylides (e.g., from alkylphosphonium salts) generally lead to the Z-alkene, while stabilized ylides (containing electron-withdrawing groups) tend to produce the E-alkene. researchgate.net Related olefination methods, such as the Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) carbanions, can also be employed and often favor the formation of E-alkenes. organic-chemistry.org

Rearrangement Reactions Involving the Alpha-Haloketone Framework

The α-haloketone structure is prone to various skeletal rearrangements, particularly under basic or acidic conditions. These reactions often involve migration of an alkyl or aryl group, leading to significant structural modifications.

Favorskii-Type Rearrangements

The Favorskii rearrangement is a characteristic reaction of α-haloketones possessing an acidic α-hydrogen on the carbon opposite the halogen. lscollege.ac.in When this compound is treated with a base, such as a hydroxide or alkoxide, it undergoes this rearrangement to form a carboxylic acid derivative. mychemblog.comlscollege.ac.in

The generally accepted mechanism proceeds through the following steps:

Enolate Formation : The base abstracts an acidic proton from the α'-carbon (the carbon on the methyl side), forming an enolate. researchgate.net

Cyclopropanone Formation : The enolate then undergoes an intramolecular SN2 reaction, displacing the chloride ion to form a bicyclic cyclopropanone intermediate. lscollege.ac.in

Nucleophilic Attack and Ring Opening : The nucleophilic base (e.g., hydroxide) attacks the carbonyl carbon of the strained cyclopropanone. This is followed by the cleavage of the cyclopropane ring to yield the more stable carbanion, which is subsequently protonated during workup to give the final carboxylic acid derivative product. lscollege.ac.in

If an alkoxide is used as the base, the product is an ester; if an amine is used, an amide is formed. lscollege.ac.in This reaction is a valuable synthetic tool for creating highly branched carboxylic acids. slideshare.net

Other Skeletal Rearrangements

Beyond the Favorskii rearrangement, other skeletal transformations of α-haloketones are possible. Under certain conditions, particularly with substrates that cannot form a cyclopropanone intermediate, a "Quasi-Favorskii" or semi-benzilic acid type rearrangement can occur. researchgate.net This involves direct nucleophilic addition to the carbonyl, followed by a concerted 1,2-migration of an adjacent group to displace the halide. researchgate.net

Additionally, under acidic conditions, α-haloketones can potentially undergo Wagner-Meerwein type rearrangements. wikipedia.org This class of reaction involves the formation of a carbocation intermediate followed by a 1,2-shift of a hydrogen, alkyl, or aryl group to form a more stable carbocation. wikipedia.org For this compound, protonation of the carbonyl could be followed by tautomerization to the enol. Subsequent protonation of the enol hydroxyl group and loss of water could lead to a vinyl cation, or protonation of the chlorine could facilitate its departure to form a carbocation α to the carbonyl. The resulting carbocation could then rearrange via a 1,2-hydride shift or a 1,2-aryl shift, leading to a rearranged product after deprotonation or capture by a nucleophile.

Electrophilic Aromatic Substitution on the 3-Methoxyphenyl (B12655295) Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. slideshare.net The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) and the chloroacetyl group (-COCH₂Cl).

Methoxy Group (-OCH₃) : This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

Chloroacetyl Group (-COCH₂Cl) : This is a deactivating group because the carbonyl group is electron-withdrawing through both induction and resonance. It is a meta-director.

The positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the chloroacetyl group are C2 and C6. The directing effects of the two groups are therefore synergistic, strongly favoring substitution at the C2 and C6 positions, which are ortho to the activating methoxy group and meta to the deactivating chloroacetyl group. The C4 position is also activated by the methoxy group (para), but the C2 and C6 positions benefit from the combined directing influence. Steric hindrance from the adjacent chloroacetyl group might slightly disfavor the C2 position compared to the C6 position for bulky electrophiles.

| Position on Ring | Influence of -OCH₃ (at C3) | Influence of -COCH₂Cl (at C1) | Overall Effect |

|---|---|---|---|

| C2 | Ortho (Activating) | Meta (Directing) | Strongly Favored |

| C4 | Para (Activating) | Ortho (Deactivating) | Disfavored |

| C5 | Meta (Neutral) | Para (Deactivating) | Disfavored |

| C6 | Ortho (Activating) | Meta (Directing) | Strongly Favored |

Stereochemical Aspects of Reactions Involving this compound

Reactions involving this compound can lead to the formation of new stereocenters, making the stereochemical outcome a critical aspect of its reactivity. The planar, sp²-hybridized nature of the carbonyl carbon means that nucleophilic attack can occur from either the Re or Si face, potentially leading to a racemic mixture of enantiomers unless a chiral influence is present. libretexts.org

A primary example is the reduction of the ketone to form the corresponding alcohol, 1-chloro-2-(3-methoxyphenyl)ethanol. This reaction creates a new chiral center at the carbonyl carbon.

Asymmetric Reduction: The stereoselective reduction of α-chloroacetophenones is a valuable method for producing chiral alcohols, which are important pharmaceutical intermediates. mdpi.com Biocatalytic reductions, using microorganisms like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as ketoreductases, are particularly effective. These biocatalysts can exhibit high levels of enantioselectivity, producing one enantiomer in significant excess. For instance, the enzymatic reduction of analogous acetophenones often yields chiral alcohols with high enantiomeric excess (ee). nih.govmdpi.com This high degree of stereocontrol is achieved through the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in an orientation that favors hydride delivery to one face of the carbonyl group.

The synthesis of chiral β-amino alcohols is another area where the stereochemistry of reactions involving this compound is crucial. westlake.edu.cnnih.gov This can be achieved through a two-step process: nucleophilic substitution of the chloride by an amine (or a precursor like azide), followed by stereoselective reduction of the resulting α-aminoketone. The stereochemical outcome of the reduction step is again paramount for the final product's chirality.

| Reaction Type | Description | Stereochemical Outcome | Method for Stereocontrol |

|---|---|---|---|

| Ketone Reduction | Conversion of the carbonyl group to a hydroxyl group, forming a chiral alcohol. | Can produce a racemic mixture or a single enantiomer. | Use of chiral reducing agents or biocatalysts (e.g., yeast, isolated ketoreductases) to achieve high enantiomeric excess (ee). mdpi.com |

| Nucleophilic Substitution (at α-carbon) | Displacement of the chloride ion by a nucleophile. | Typically proceeds via an SN2 mechanism, resulting in inversion of configuration if the α-carbon were already chiral. In this case, it sets the stage for creating a new stereocenter. | Using a chiral nucleophile can lead to diastereomeric products. |

| Synthesis of β-Amino Alcohols | A multi-step synthesis involving nucleophilic substitution followed by ketone reduction. | The final product's stereochemistry is determined by the reduction step. | Asymmetric reduction of the intermediate α-aminoketone using chiral catalysts or enzymes. nih.gov |

Transformations and Derivatization Strategies Utilizing 2 Chloro 1 3 Methoxyphenyl Ethanone

Construction of Heterocyclic Systems

The dual reactivity of 2-chloro-1-(3-methoxyphenyl)ethanone facilitates its use in cyclization reactions to form a wide array of heterocyclic compounds. These reactions often proceed via initial nucleophilic attack at the α-carbon, followed by intramolecular condensation or cyclization involving the carbonyl group.

The construction of five-membered nitrogen-containing heterocycles such as pyrroles, imidazoles, and pyrazoles can be efficiently achieved using this compound as a key electrophile.

For the synthesis of highly substituted pyrroles, a common strategy involves the reaction of the α-haloketone with enamines or β-enaminones. The initial step is the N-alkylation of the enamine with this compound, followed by an intramolecular cyclization and dehydration to yield the pyrrole (B145914) ring system.

Imidazoles are readily prepared through the reaction of this compound with amidines or a mixture of an aldehyde and ammonia. In the Debus-Radziszewski imidazole (B134444) synthesis, the α-haloketone reacts with an aldehyde and ammonia, where the ketone provides two carbon atoms of the imidazole ring.

Pyrazoles can be synthesized by the reaction of this compound with hydrazine (B178648) or its derivatives. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. However, a more direct approach involves the reaction with 1,3-dicarbonyl compounds in the presence of hydrazine, where the α-haloketone can be used to introduce specific substituents.

Table 1: Synthesis of Pyrroles, Imidazoles, and Pyrazoles

| Heterocycle | Reactants | General Conditions |

|---|---|---|

| Pyrrole | This compound, β-enaminone | Base-catalyzed condensation |

| Imidazole | This compound, Aldehyde, Ammonia | Condensation reaction |

| Pyrazole | This compound, Hydrazine | Formation of hydrazone followed by cyclization |

The synthesis of oxazoles, thiazoles, and furans from this compound is a well-established process, often relying on condensation reactions with appropriate nucleophiles.

The Hantzsch thiazole (B1198619) synthesis is a classic method for the formation of thiazoles, involving the reaction of an α-haloketone with a thioamide. In this context, this compound reacts with a thioamide to yield a 2,4-disubstituted thiazole, where the 3-methoxyphenyl (B12655295) group is located at position 4 of the thiazole ring.

Similarly, oxazoles can be synthesized by reacting this compound with an amide. This reaction, known as the Robinson-Gabriel synthesis, typically requires a dehydration step to form the oxazole (B20620) ring.

The Feist-Benary furan (B31954) synthesis provides a route to furans by reacting the α-haloketone with the enolate of a β-dicarbonyl compound. The initial step is the alkylation of the enolate, followed by an intramolecular aldol-type condensation and dehydration to furnish the furan ring.

Table 2: Formation of Oxazoles, Thiazoles, and Furans

| Heterocycle | Reactants | Synthetic Method |

|---|---|---|

| Thiazole | This compound, Thioamide | Hantzsch Thiazole Synthesis |

| Oxazole | This compound, Amide | Robinson-Gabriel Synthesis |

| Furan | This compound, β-Dicarbonyl compound | Feist-Benary Furan Synthesis |

While the direct synthesis of a simple piperidine (B6355638) ring from this compound is less common, this α-haloketone can be incorporated into more complex nitrogen-containing heterocycles, including those containing a piperidine substructure. For instance, it can be used as a building block in multi-step sequences. One approach involves the initial reaction of the ketone with a primary amine to form an enamine or imine, which can then undergo further reactions, such as Michael additions or cycloadditions, to construct the piperidine ring.

Furthermore, this compound can be used to synthesize various other N-heterocycles. For example, reaction with 2-aminopyridine (B139424) can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives through a Chichibabin-type reaction.

The Friedländer annulation is a powerful method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This compound can serve as the carbonyl component in this reaction. When reacted with a 2-aminoaryl aldehyde or ketone under basic or acidic conditions, it can lead to the formation of substituted quinolines. The 3-methoxyphenylacetyl group becomes a substituent on the newly formed quinoline (B57606) ring.

Another route to quinoline derivatives involves the Combes quinoline synthesis, where an aniline (B41778) is reacted with a β-diketone. While not a direct reaction with this compound, the α-haloketone can be used to first synthesize a suitable β-diketone intermediate, which is then subjected to the Combes reaction conditions.

Table 3: Synthesis of Quinoline Derivatives

| Synthetic Method | Reactants | Resulting Product |

|---|---|---|

| Friedländer Annulation | This compound, 2-Aminoaryl aldehyde/ketone | Substituted Quinoline |

| Combes Quinoline Synthesis | Aniline, β-Diketone (derived from this compound) | Substituted Quinoline |

Generation of Carbonyl Derivatives for Further Synthesis

The carbonyl group of this compound can be transformed into various derivatives, which serve as important intermediates for subsequent synthetic manipulations. These derivatizations can alter the reactivity of the molecule, protect the carbonyl group, or introduce new functional groups.

The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the corresponding oxime. This oxime can exist as a mixture of (E) and (Z) isomers and is a valuable intermediate for the Beckmann rearrangement to produce amides.

Hydrazones are formed through the condensation of this compound with hydrazine or substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. These derivatives are often crystalline solids with sharp melting points, making them useful for characterization. Synthetically, hydrazones are precursors for the Wolff-Kishner reduction to deoxygenate the carbonyl group, or for the synthesis of pyrazoles as mentioned previously.

Protection of the carbonyl group can be achieved through the formation of ketals or acetals. This is typically accomplished by reacting this compound with an alcohol or a diol, such as ethylene (B1197577) glycol, under acidic conditions. This protection is often necessary when subsequent reactions need to be performed at the α-carbon without interference from the reactive carbonyl group. The ketal or acetal (B89532) can be readily removed by hydrolysis under acidic conditions to regenerate the carbonyl functionality.

Table 4: Carbonyl Derivatives of this compound

| Derivative | Reagent(s) | Purpose/Further Reaction |

|---|---|---|

| Oxime | Hydroxylamine hydrochloride, Base | Beckmann rearrangement |

| Hydrazone | Hydrazine / Substituted hydrazine | Wolff-Kishner reduction, Pyrazole synthesis |

| Ketal/Acetal | Alcohol / Diol, Acid catalyst | Protection of the carbonyl group |

Formation of Alpha,Beta-Unsaturated Systems from this compound

The synthesis of α,β-unsaturated carbonyl systems, a key structural motif in many biologically active compounds and synthetic intermediates, can be effectively achieved starting from this compound. Olefination reactions such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are primary methods for this transformation. wikipedia.orgnrochemistry.comorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org

In the Horner-Wadsworth-Emmons (HWE) reaction , this compound can first be converted into a phosphonate (B1237965) ester. This is typically achieved through a reaction with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) via the Arbuzov reaction. The resulting β-ketophosphonate is then deprotonated with a base (e.g., NaH, DBU) to form a stabilized phosphonate carbanion. This carbanion subsequently reacts with an aldehyde or ketone to produce an α,β-unsaturated ketone. wikipedia.orgnrochemistry.com A significant advantage of the HWE reaction is its tendency to form the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproducts are also easily removed, simplifying purification. wikipedia.org

The Wittig reaction provides an alternative route. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org The synthesis of the required Wittig reagent would involve the reaction of this compound with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. Subsequent deprotonation of this salt with a strong base (e.g., n-butyllithium) generates the corresponding phosphorus ylide. This ylide can then react with an aldehyde to yield the desired α,β-unsaturated system. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides typically yield the (Z)-alkene. organic-chemistry.org

| Reactant Aldehyde | Expected Major Product Structure | Predominant Stereoisomer | Key Features |

|---|---|---|---|

| Benzaldehyde | 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one | (E) | Forms a classic chalcone (B49325) structure. High (E)-selectivity is typical for stabilized phosphonates. wikipedia.org |

| Propanal | 1-(3-methoxyphenyl)pent-2-en-1-one | (E) | Reaction with aliphatic aldehydes is efficient. tcichemicals.com |

| Formaldehyde | 1-(3-methoxyphenyl)prop-2-en-1-one | N/A | Forms a terminal alkene. |

Development of Chiral Derivatives and Enantioselective Approaches

The prochiral nature of the ketone in this compound allows for the application of various enantioselective strategies to generate chiral building blocks. These approaches include asymmetric reduction of the carbonyl group and the use of chiral auxiliaries to direct stereoselective transformations.

The enantioselective reduction of the ketone functionality in this compound to a secondary alcohol is a powerful method for introducing a stereocenter. The resulting chiral chlorohydrin is a valuable intermediate for synthesizing more complex molecules.

A prominent method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction . alfa-chemistry.comnrochemistry.comwikipedia.orgorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a stoichiometric borane (B79455) source (e.g., BH₃·THF). wikipedia.orgorganic-chemistry.org The catalyst coordinates with both the borane and the ketone's carbonyl group, creating a rigid, organized transition state that forces the hydride to be delivered to one specific face of the ketone. nrochemistry.com This process is highly predictable and often yields the corresponding chiral alcohol with excellent enantiomeric excess (ee). alfa-chemistry.com The choice of the (R)- or (S)-catalyst dictates which enantiomer of the alcohol is formed.

| Catalyst | Stoichiometric Reductant | Expected Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-Me-CBS-oxazaborolidine | BH₃·THF | (R)-2-Chloro-1-(3-methoxyphenyl)ethanol | >95% alfa-chemistry.com |

| (S)-Me-CBS-oxazaborolidine | BH₃·THF | (S)-2-Chloro-1-(3-methoxyphenyl)ethanol | >95% alfa-chemistry.com |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. wikipedia.orgnumberanalytics.comresearchgate.netsigmaaldrich.com After the reaction, the auxiliary can be cleaved and recovered. wikipedia.org For a substrate like this compound, the reactive α-chloro group serves as a handle for derivatization.

One well-established class of chiral auxiliaries is the Evans oxazolidinones . wikipedia.orgblogspot.comsantiago-lab.comnih.gov An N-acyl oxazolidinone can be deprotonated to form a chiral enolate. While these are typically used in reactions where the acyl group is the substrate, the principle of using a chiral environment to control stereochemistry is central. researchgate.netblogspot.com

A more direct application involves pseudoephedrine-based auxiliaries . acs.orgcaltech.eduharvard.edunih.gov Pseudoephedrine, an inexpensive chiral amino alcohol, can be acylated with a carboxylic acid derivative. acs.orgcaltech.edu To utilize this compound, it could first be converted to a carboxylic acid derivative (e.g., (3-methoxyphenyl)glyoxylic acid) and then coupled to the pseudoephedrine auxiliary. The resulting amide can be enolized and then undergo highly diastereoselective alkylations at the α-position. acs.orgharvard.edu The auxiliary imparts a strong facial bias, directing the approach of the electrophile. harvard.edunih.gov

| Electrophile (R-X) | Resulting α-Substituent (R) | Typical Diastereomeric Ratio (d.r.) | Key Features |

|---|---|---|---|

| CH₃I | -CH₃ | >95:5 | High diastereoselectivity for simple alkyl halides. nih.gov |

| C₆H₅CH₂Br | -CH₂C₆H₅ (Benzyl) | >95:5 | Effective for activated halides like benzyl (B1604629) bromide. nih.gov |

| CH₂=CHCH₂Br | -CH₂CH=CH₂ (Allyl) | >95:5 | The reaction tolerates various functional groups in the electrophile. nih.gov |

Biocatalytic approaches offer a green and highly selective alternative for asymmetric synthesis. entrechem.comnih.govmdpi.comemory.edu Enzymes, such as ketoreductases (KREDs), can reduce the ketone in this compound to a specific alcohol enantiomer with often near-perfect enantioselectivity (>99% ee). mdpi.com These reactions are typically performed under mild conditions in aqueous media. A wide range of microorganisms or isolated enzymes are available, and screening can identify biocatalysts that produce either the (R)- or (S)-alcohol, a significant advantage in constructing chiral synthons. nih.govnih.gov The use of whole-cell biocatalysts can also simplify the process by providing in-situ cofactor regeneration. nih.gov

Applications of 2 Chloro 1 3 Methoxyphenyl Ethanone in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

As a bifunctional molecule, 2-Chloro-1-(3-methoxyphenyl)ethanone possesses two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable building block for constructing more complex molecules. nih.gov

Precursor to Biologically Relevant Scaffolds

The α-haloketone motif is a well-established precursor for synthesizing various heterocyclic scaffolds, which form the core of many biologically important molecules. The reactivity of this compound allows for its use in cyclization reactions with various nucleophiles to form frameworks such as thiazoles, imidazoles, and oxazoles. However, specific studies detailing its use to generate diverse libraries of biologically relevant scaffolds are not widely represented in the surveyed literature.

Intermediate in Total Synthesis of Natural Products

The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring intricate and complex molecules as starting materials or intermediates. sci-hub.se While α-haloketones as a class are employed in these synthetic routes, a specific application of this compound as a key intermediate in the total synthesis of a named natural product has not been identified in the reviewed scientific literature. sci-hub.seresearchgate.net

Component in Pharmaceutical Intermediate Synthesis

Chlorinated acetophenones are widely recognized as important intermediates in the production of active pharmaceutical ingredients (APIs). nih.gov For instance, the structurally related compound, 3'-chloropropiophenone, serves as a key starting material in the synthesis of Bupropion, a widely used antidepressant. researchgate.netrsc.orggoogle.com The synthesis typically involves the α-halogenation of the propiophenone (B1677668) followed by a nucleophilic substitution with an amine. researchgate.netgoogle.com While the chemical class is significant in pharmaceutical synthesis, specific examples detailing the use of this compound as a direct precursor for a commercial pharmaceutical agent are not prominently documented in the available literature.

Role in Agrochemical Synthesis

The development of novel agrochemicals, such as fungicides and herbicides, often involves the synthesis of complex heterocyclic compounds. While substituted α-haloketones can be used to create such structures, there is no specific information within the reviewed literature that documents the application of this compound in the synthesis of agrochemical products.

Reagent in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. These reactions are valuable tools in medicinal and organic chemistry. Despite the potential for the dual reactive sites of this compound to participate in such reactions, its specific use as a reagent in a documented multi-component reaction was not found in the surveyed literature.

Role in Material Science Precursor Synthesis

The synthesis of novel polymers and materials often relies on functionalized monomers that can be polymerized to achieve desired material properties. The reactive sites on this compound could theoretically allow it to function as a precursor for specialized monomers. However, there is no information in the reviewed scientific literature regarding its application in material science for the synthesis of monomers or polymers.

Analytical Techniques for the Research Scale Characterization of 2 Chloro 1 3 Methoxyphenyl Ethanone

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of 2-Chloro-1-(3-methoxyphenyl)ethanone, providing definitive evidence of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals are:

A singlet for the two protons of the chloromethyl group (-CH₂Cl), typically appearing in the range of δ 4.7-4.8 ppm. The chemical shift for the analogous protons in 2-chloro-1-phenylethanone is δ 4.74 ppm. rsc.org

A singlet for the three protons of the methoxy (B1213986) group (-OCH₃) is anticipated around δ 3.8-3.9 ppm. The methoxy protons in the related 2-bromo-1-(4-methoxyphenyl)ethanone appear at δ 3.89 ppm. rsc.org

A series of multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons on the 3-methoxyphenyl (B12655295) ring. Based on the meta-substitution pattern, one would expect to see a triplet, a doublet of doublets, and two other distinct aromatic signals. For the similar compound 2-chloro-1-(3-hydroxyphenyl)ethanone, the aromatic protons appear as a doublet at δ 7.14 ppm, a triplet between δ 7.36-7.40 ppm, and a multiplet between δ 7.49-7.51 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected chemical shifts include:

The carbonyl carbon (C=O) signal is the most downfield, typically appearing around δ 190-192 ppm.

The carbons of the aromatic ring will resonate in the δ 110-160 ppm range. The carbon attached to the methoxy group is expected around δ 160 ppm, while the others will appear at shifts influenced by the carbonyl and methoxy substituents.

The methoxy group carbon (-OCH₃) signal is expected in the region of δ 55-56 ppm. rsc.org

The chloromethyl carbon (-CH₂Cl) signal would typically be found in the δ 40-46 ppm range. libretexts.org

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Reference/Justification |

|---|---|---|---|

| ¹H NMR | -CH₂Cl | ~4.7 | Similar to -CH₂Cl in 2-chloro-1-phenylethanone (δ 4.74). rsc.org |

| -OCH₃ | ~3.9 | Similar to -OCH₃ in 2-bromo-1-(4-methoxyphenyl)ethanone (δ 3.89). rsc.org | |

| Aromatic-H | 7.0 - 7.8 | Consistent with substituted benzene (B151609) rings. nih.gov | |

| ¹³C NMR | C=O | ~191 | Typical range for α-halo aryl ketones. rsc.org |

| Aromatic-C | 110 - 160 | Standard range for substituted aromatic carbons. libretexts.org | |

| -OCH₃ | ~55.6 | Observed in 2-bromo-1-(4-methoxyphenyl)ethanone. rsc.org | |

| -CH₂Cl | ~46.0 | Observed in 2-chloro-1-phenylethanone. rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies observed are:

A strong, sharp absorption band for the carbonyl (C=O) group stretch, typically found in the range of 1680-1700 cm⁻¹. For the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone, this peak is observed at 1789 cm⁻¹, though this value appears unusually high and may be a typo in the source, with a C=C stretch listed at 1694 cm⁻¹. nih.gov A more typical range is expected.

Absorptions corresponding to the C-O-C stretching vibrations of the aryl ether (methoxy group), which typically appear as two bands in the regions of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

Aliphatic C-H stretching from the chloromethyl group appears just below 3000 cm⁻¹, as seen in the 3-hydroxy analog at 2987 cm⁻¹. nih.gov

The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₂) | Stretching | 2990 - 2950 | Medium |

| Ketone (C=O) | Stretching | 1700 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600, 1475 | Medium |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1275 - 1200 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretching | 1075 - 1020 | Medium |

| C-Cl | Stretching | 800 - 600 | Medium-Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. For this compound (C₉H₉ClO₂), the molecular weight is approximately 184.62 g/mol .

In an electron ionization (EI) mass spectrum, one would expect to see:

The molecular ion peak (M⁺) at m/z 184, along with an isotopic peak (M+2)⁺ at m/z 186 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

A prominent fragment resulting from the loss of the chloromethyl radical (•CH₂Cl), leading to the 3-methoxybenzoyl cation at m/z 135. This is often the base peak.

Further fragmentation of the m/z 135 ion by loss of carbon monoxide (CO) would yield a peak at m/z 107.

Loss of a methyl radical (•CH₃) from the m/z 107 fragment could produce a peak at m/z 92.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 184/186 | [M]⁺ (Molecular Ion) | [C₉H₉ClO₂]⁺ |

| 135 | [M - CH₂Cl]⁺ | [C₈H₇O₂]⁺ |

| 107 | [M - CH₂Cl - CO]⁺ | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic ketones like this compound exhibit characteristic absorptions due to π → π* and n → π* transitions. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show strong absorption bands in the UV region. For the structurally similar 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, UV-visible absorption is noted in the 200–500 nm range depending on solvent polarity. mdpi.com The related compound 2-chloro-1-(4-methoxyphenyl)ethanone (B184251) shows a maximum absorption (λmax) at 285 nm. nih.gov It is expected that this compound would have a similar λmax value, characteristic of the substituted benzoyl chromophore.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is an effective method for the analysis and purity determination of volatile compounds like this compound. nih.govasme.org The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

A typical GC method would involve:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms).

Injector: Split/splitless injector, with a temperature set around 250-280 °C to ensure rapid volatilization.

Oven Program: A temperature gradient program would be used, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation from any impurities or starting materials.

Detector: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) detector provides both quantification and structural identification, making GC-MS the preferred method. researchgate.netakjournals.com

The retention time of the compound under specific GC conditions serves as an identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of α-chloroacetophenones. In its typical application for achiral separations, reverse-phase (RP) HPLC is commonly used. This method can effectively separate the target compound from impurities or starting materials. For instance, the analysis of related methoxyphenyl ethanones has been demonstrated using RP-HPLC with a simple mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation is based on the differential partitioning of the analyte between the polar mobile phase and a nonpolar stationary phase, such as a C18-functionalized silica (B1680970) column.

As this compound possesses a stereocenter at the carbon bearing the chlorine atom, it can exist as a pair of enantiomers. Chiral HPLC is indispensable for separating these enantiomers. This separation is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for resolving a wide array of racemic compounds. windows.net Columns like Lux Cellulose and Chiralpak, which feature derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability in separating enantiomers of various drug compounds. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to reversed-phase or polar-organic modes, is critical for achieving optimal enantioresolution. windows.netnih.gov

Table 1: Common Chiral Stationary Phases for HPLC

| CSP Type | Base Polymer | Common Derivative | Application Notes |

|---|---|---|---|

| Lux® Cellulose-2 | Cellulose | tris(3-chloro-4-methylphenylcarbamate) | Offers alternative selectivity to other cellulose-based phases. windows.net |

| Chiralpak® IA | Amylose | tris(3,5-dimethylphenylcarbamate) | Used for separating enantiomers of antihistamine drugs. nih.gov |

| Chiralpak® IB | Cellulose | tris(3,5-dimethylphenylcarbamate) | Employed in multi-dimensional LC for separating stereoisomers. nih.gov |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for monitoring the progress of chemical reactions involving this compound. libretexts.org In the synthesis of the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone, TLC was used to track the conversion of the starting material, 3-hydroxyacetophenone, to the final chlorinated product. nih.gov

The stationary phase in TLC is typically a thin layer of an adsorbent solid, such as silica gel (SiO₂) or alumina (B75360) (Al₂O₃), coated onto a plastic or glass plate. youtube.com A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). libretexts.org As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. youtube.com Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.org

The separation can be visualized under UV light if the compounds are UV-active, which is typical for aromatic ketones. libretexts.org By comparing the spot of the reaction mixture to a spot of the starting material, a chemist can quickly determine if the reaction has gone to completion. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful transformation. mdpi.com

Rf Value Calculation: The Rf value is a key parameter in TLC and is calculated as follows:

Rf = (distance traveled by the sample) / (distance traveled by the solvent front) libretexts.org

Crystallographic Analysis: X-ray Diffraction Studies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the absolute three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For chloro-substituted acetophenones, XRD studies reveal key structural details and insights into their packing in the solid state.

Table 2: Crystallographic Data for 2-Chloro-1-(4-methoxyphenyl)ethanone

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₉H₉ClO₂ | nih.gov |

| Space Group | P 1 2₁/c 1 | nih.gov |

| a (Å) | 7.6079 | nih.gov |

| b (Å) | 12.296 | nih.gov |

| c (Å) | 9.9240 | nih.gov |

| β (°) | 111.097 | nih.gov |

This data is for the para-methoxy isomer, as detailed crystallographic data for the meta-methoxy isomer was not available in the search results.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. coresta.org After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The mass spectrum of the related compound 1-(3-chloro-4-methoxyphenyl)-ethanone shows characteristic peaks that can be used for structural elucidation. nist.gov This technique is highly sensitive and specific, making it excellent for identifying and quantifying trace amounts of a substance. coresta.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This technique is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. sielc.com LC-MS instruments can provide highly accurate mass measurements, which aids in confirming the elemental composition of the analyte. nih.gov For complex samples, tandem mass spectrometry (LC-MS/MS) operating in modes like Multiple Reaction Monitoring (MRM) offers exceptional selectivity and sensitivity, allowing for the reliable separation and quantification of isobaric compounds (compounds with the same mass but different structures). nih.gov The mobile phases used in LC are often made MS-compatible by using volatile buffers and acids, such as formic acid instead of phosphoric acid. sielc.com

Future Research Directions and Emerging Opportunities in 2 Chloro 1 3 Methoxyphenyl Ethanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of α-chloroacetophenones often involves the direct chlorination of the corresponding acetophenone. For instance, the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone can be synthesized by treating 3-hydroxyacetophenone with sulfuryl chloride. nih.gov While effective, this highlights a key area for future research: the development of more sustainable and atom-economical synthetic routes.

Future research directions should focus on:

Green Chlorinating Agents: Investigating the use of environmentally benign chlorinating agents to replace traditional reagents like sulfuryl chloride or chlorine gas. This includes exploring catalytic systems that utilize simple chloride salts as the chlorine source.

Direct C-H Functionalization: Developing methods for the direct α-chlorination of 1-(3-methoxyphenyl)ethanone that avoid the pre-functionalization steps, potentially through photoredox or electrocatalytic approaches.

Biocatalytic Routes: Exploring enzymatic pathways for the selective chlorination of the α-carbon, which would offer unparalleled selectivity and mild reaction conditions.

A comparison of potential synthetic strategies is outlined below.

| Synthetic Strategy | Reagents | Potential Advantages | Research Focus |

| Friedel-Crafts Acylation | 3-Methoxybenzoyl chloride & Chloroacetyl chloride | Convergent route | Catalyst development for selectivity |

| α-Chlorination of Ketone | 1-(3-methoxyphenyl)ethanone & Sulfuryl Chloride nih.gov | High yield nih.gov | Use of greener chlorinating agents |

| Direct C-H Chlorination | 1-(3-methoxyphenyl)ethanone | High atom economy | Catalyst and reaction condition screening |

Exploration of Undiscovered Reactivity Pathways and Transformations

As an α-haloketone, 2-Chloro-1-(3-methoxyphenyl)ethanone is a potent building block due to its high reactivity with a wide range of reagents. nih.govresearchgate.net The primary reaction pathways involve the carbonyl group and the α-carbon. Future work should aim to discover and control new transformations.

Key areas for exploration include:

Cascade Reactions: Designing multi-step, one-pot reactions that leverage the dual reactivity of the ketone and the α-chloro group to rapidly build molecular complexity. For example, an initial nucleophilic substitution at the α-position could be followed by an intramolecular cyclization onto the carbonyl or the aromatic ring.